2-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid hydrochloride
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Overview
Description
2-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H13NO2·HCl It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid hydrochloride typically involves the reaction of piperidine derivatives with propargyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid
- 2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride
- 1-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride
Uniqueness
2-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its propargyl group allows for unique reactivity, making it a valuable compound in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C9H14ClNO2 |
---|---|
Molecular Weight |
203.66 g/mol |
IUPAC Name |
2-prop-2-ynylpiperidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c1-2-5-9(8(11)12)6-3-4-7-10-9;/h1,10H,3-7H2,(H,11,12);1H |
InChI Key |
UBCDIQJYCYGBMD-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1(CCCCN1)C(=O)O.Cl |
Origin of Product |
United States |
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